2-tosyl-1H-indole

Vue d'ensemble

Description

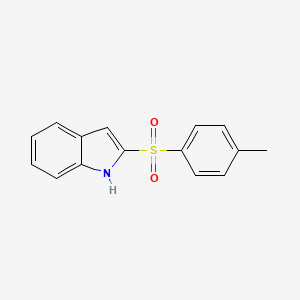

2-tosyl-1H-indole is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2-Tosyl-1H-Indole

The synthesis of this compound typically involves the tosylation of indole derivatives. Recent studies have demonstrated efficient methods for synthesizing sulfonylated indoles using environmentally friendly conditions. For instance, a method utilizing hydrogen peroxide as an oxidant in an aqueous phase has been reported, yielding various sulfonylated products in moderate yields within a short reaction time . This approach is notable for its simplicity and the use of readily available reagents.

Antimicrobial Properties

Indole derivatives, including this compound, have shown promising antimicrobial activities. Research indicates that various indole-based compounds exhibit significant inhibition against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents . The structural diversity of indoles allows them to interact with multiple biological targets, enhancing their therapeutic potential.

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. Studies have indicated that specific indole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The incorporation of tosyl groups may enhance these activities by improving solubility and bioavailability.

Indole Derivatives in Drug Discovery

A comprehensive review highlighted the role of indole derivatives in drug discovery, particularly focusing on their use as scaffolds for developing new therapeutic agents . The review discusses several case studies where indole-based compounds were synthesized and evaluated for their biological activities, including:

| Compound Name | Structure | % Inhibition/IC50 | Reference |

|---|---|---|---|

| Isatin-indole | Structure | 74.20% at 30 μM | Reddy et al., 2020 |

| Indole containing o-(RSO₂)C₆H₄ group | Structure | 17.02 mM | Nakhi et al., 2011 |

| 3-{(5-Chloro-1-tosyl-1H-indol-2-yl)methyl}benzo[d][1,2,3]triazin-4(3H)-one | Structure | 78% at 30 μM | Reddy et al., 2019 |

These studies illustrate the diverse pharmacological activities associated with indole derivatives and their potential as lead compounds in drug development.

Mechanistic Insights

The mechanism of action for this compound and its derivatives often involves interactions with specific protein targets or pathways associated with disease processes. For instance, some studies have suggested that these compounds may inhibit enzymes involved in critical metabolic pathways or disrupt cellular processes essential for pathogen survival . Understanding these mechanisms is crucial for optimizing the design of new therapeutic agents.

Propriétés

Formule moléculaire |

C15H13NO2S |

|---|---|

Poids moléculaire |

271.3 g/mol |

Nom IUPAC |

2-(4-methylphenyl)sulfonyl-1H-indole |

InChI |

InChI=1S/C15H13NO2S/c1-11-6-8-13(9-7-11)19(17,18)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 |

Clé InChI |

SFLNGWZAZXGDHS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.